Enfuvirtide Acetate vs. Sifuvirtide: Comparative Potency Against Wild-Type and Resistant HIV-1 Strains
In a direct head-to-head cell-cell fusion assay, enfuvirtide acetate demonstrated superior potency against wild-type HIV-1 compared to the next-generation fusion inhibitor sifuvirtide. Furthermore, against an enfuvirtide-resistant strain (NL4-3 V38A), enfuvirtide acetate retained sub-micromolar activity while sifuvirtide's potency was markedly diminished [1].
| Evidence Dimension | Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | Enfuvirtide Acetate: 0.182 nM (wild-type); 313.04 nM (enfuvirtide-resistant V38A mutant) |
| Comparator Or Baseline | Sifuvirtide: 7.53 nM (wild-type); 1.58 nM (enfuvirtide-resistant V38A mutant) — note: sifuvirtide's IC50 against the V38A mutant is lower than enfuvirtide's, but the fold-increase in IC50 from wild-type to V38A mutant is 0.21-fold for sifuvirtide vs. 1720-fold for enfuvirtide, indicating a distinct cross-resistance profile. |
| Quantified Difference | Enfuvirtide is 41-fold more potent than sifuvirtide against wild-type HIV-1 (0.182 nM vs. 7.53 nM). Against the V38A mutant, enfuvirtide's IC50 is 313.04 nM compared to sifuvirtide's 1.58 nM. |
| Conditions | Cell-cell fusion assay using TZM-bl cells expressing HIV-1 Env; data are mean values from triplicate experiments. |
Why This Matters
For procurement decisions involving fusion inhibitors, enfuvirtide acetate offers superior wild-type potency, though its efficacy against V38A mutants is compromised, informing strategic use in salvage therapy regimens.
- [1] Wang X, Xiong W, Li Y, et al. IFN-λ inhibits drug-resistant HIV infection of macrophages. Front Immunol. 2017;8:210. (Table 1: IC50 values for enfuvirtide and sifuvirtide against wild-type and mutant HIV-1). View Source
